6-Iodo-pyrazine-2-carbonitrile
Overview
Description
6-Iodo-pyrazine-2-carbonitrile is a heterocyclic organic compound featuring an iodine atom attached to the pyrazine ring at the 6th position and a nitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-pyrazine-2-carbonitrile typically involves the iodination of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve selective iodination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction: Products include amines or carboxylic acids.
Coupling Reactions: Products include biaryl or alkyne-substituted pyrazines.
Scientific Research Applications
6-Iodo-pyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research explores its potential as a precursor for drugs targeting various diseases.
Industry: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Iodo-pyrazine-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and nitrile group can influence the compound’s binding affinity and specificity towards these targets, modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
6-Bromo-pyrazine-2-carbonitrile: Similar structure but with a bromine atom instead of iodine.
6-Chloro-pyrazine-2-carbonitrile: Contains a chlorine atom instead of iodine.
6-Fluoro-pyrazine-2-carbonitrile: Features a fluorine atom in place of iodine.
Uniqueness: 6-Iodo-pyrazine-2-carbonitrile is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s chemical behavior and interactions in various applications.
Properties
IUPAC Name |
6-iodopyrazine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2IN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKIVDWWONONH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306934 | |
Record name | 6-Iodo-2-pyrazinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286743-81-4 | |
Record name | 6-Iodo-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286743-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-2-pyrazinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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